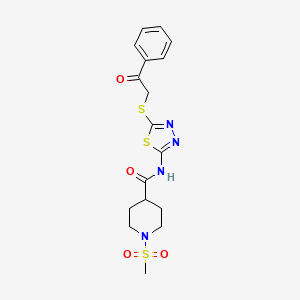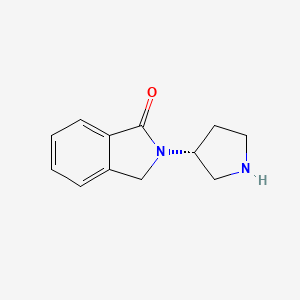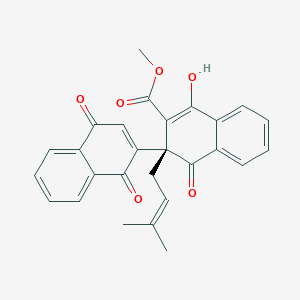![molecular formula C19H24N2O4S2 B2517271 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide CAS No. 946283-20-1](/img/structure/B2517271.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is a common theme across the studies, with various methods employed to create these compounds. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) involved the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, novel benzenesulfonamides with quinoline moieties were synthesized for the evaluation of their inhibition of carbonic anhydrase isoforms . Another study reported the synthesis of benzenesulfonamides with 2-mercapto-quinazolin-4-one tails, which were potent inhibitors of certain carbonic anhydrase isoforms . Additionally, novel 4-(quinolin-1-yl)benzenesulfonamide derivatives were synthesized from 4-(cyclohexenylamino)benzenesulfonamide and evaluated for their anticancer activity .
Molecular Structure Analysis
The molecular structure of these sulfonamide compounds has been extensively analyzed using various techniques. The 4MNBS compound's molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) and compared with experimental data from FTIR, NMR, and X-ray diffraction . The study on 4-Fluoro-N-(quinolin-8-yl)benzenesulfonamide provided insights into the torsion angle about the N—S bond and the intramolecular and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is highlighted by their ability to inhibit carbonic anhydrase isoforms. The quinoline sulfonamides showed variable degrees of inhibition, with some compounds being highly effective . The 2-mercapto-quinazolin-4-one sulfonamides also demonstrated significant inhibitory properties against certain carbonic anhydrase isoforms . The indolin-2-one-based sulfonamides were synthesized and evaluated for their inhibitory activity against multiple human carbonic anhydrase isoforms, showing variable inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure and reactivity. The NBO and HOMO-LUMO analysis of 4MNBS using DFT study revealed stability of the molecule arising from hyperconjugative interactions and charge delocalization . The sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives was studied, showing that both tautomeric forms can co-exist, with the sulfonamide form being predominant .
Case Studies
Applications De Recherche Scientifique
Anticancer Potential
Compounds related to N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide have been explored for their anticancer properties. Aryl/heteroaryl sulfonamide compounds, including those with quinoline sulfonamide derivatives, have been reported to act as anticancer agents through inhibition of carbonic anhydrase isozymes. These compounds have shown interesting in vitro anticancer activities in comparison with reference drugs like doxorubicin, suggesting a mechanism of action involving the inhibition of carbonic anhydrase isozyme II (Al-Said et al., 2010).
Antimicrobial and Antifungal Activities
The synthesis of quinoline clubbed with sulfonamide moiety has yielded compounds with significant antimicrobial activities. These compounds have demonstrated high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019). Additionally, hybrid quinoline-sulfonamide complexes have shown excellent antibacterial and antifungal activities, presenting a promising avenue for developing new antimicrobial strategies (Diaconu et al., 2020).
Antiprotozoal Activity
N-quinolin-8-yl-arylsulfonamides and their metal complexes have been synthesized and evaluated for their antiprotozoal activity against Leishmania and Trypanosoma species. These studies revealed that complexation with metals like copper and zinc enhances the antiprotozoal activity, suggesting the therapeutic potential of sulfonamide-metal complexes in treating protozoal infections (Silva et al., 2010).
Orientations Futures
The future directions for this compound would depend on its properties and potential applications. Compounds containing a benzenesulfonyl group and a dihydroquinoline group have been found in pharmaceuticals, agricultural agents, and chiral catalysts, suggesting potential applications in these areas .
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15(2)14-26(22,23)20-17-10-11-19-16(13-17)7-6-12-21(19)27(24,25)18-8-4-3-5-9-18/h3-5,8-11,13,15,20H,6-7,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPROIMNCLAADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)
![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)


![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)